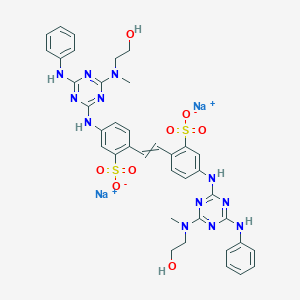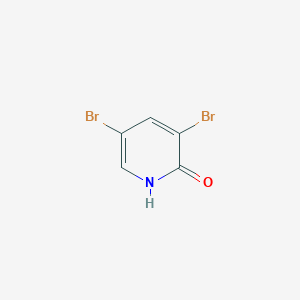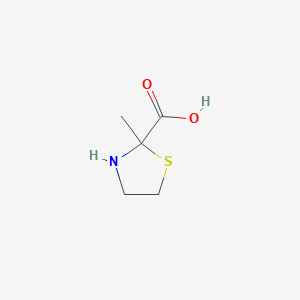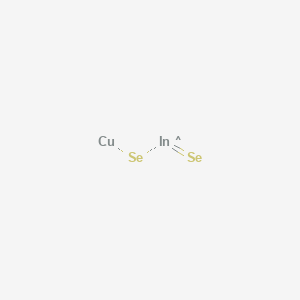
Tris(1-phenylbutane-1,3-dionato-O,O')iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1-phenylbutane-1,3-dionato-O,O’)iron, also known as Tris(benzoylacetonato)iron(III), is a coordination compound with the empirical formula C30H27FeO6. This compound is characterized by its iron center coordinated to three 1-phenylbutane-1,3-dionate ligands. It is commonly used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(1-phenylbutane-1,3-dionato-O,O’)iron can be synthesized through the reaction of iron(III) chloride with 1-phenylbutane-1,3-dione in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for Tris(1-phenylbutane-1,3-dionato-O,O’)iron are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(1-phenylbutane-1,3-dionato-O,O’)iron undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the 1-phenylbutane-1,3-dionate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often involve the use of other diketones or chelating agents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) or iron(V) complexes, while reduction typically produces iron(II) complexes.
Wissenschaftliche Forschungsanwendungen
Tris(1-phenylbutane-1,3-dionato-O,O’)iron is utilized in various scientific research fields, including:
Chemistry: As a catalyst in organic synthesis and polymerization reactions.
Biology: In studies of iron metabolism and as a model compound for iron-containing enzymes.
Industry: Used in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism by which Tris(1-phenylbutane-1,3-dionato-O,O’)iron exerts its effects involves coordination chemistry principles. The iron center interacts with various substrates through coordination bonds, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics in biological studies or catalytic sites in industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(1-phenylbutane-1,3-dionato-O,O’)chromium: Similar structure but with chromium as the central metal.
Tris(1-phenylbutane-1,3-dionato-O,O’)cobalt: Similar structure but with cobalt as the central metal.
Uniqueness
Tris(1-phenylbutane-1,3-dionato-O,O’)iron is unique due to its specific coordination environment and the chemical properties imparted by the iron center. This makes it particularly effective in catalytic applications and as a model compound for studying iron-containing biological systems .
Eigenschaften
CAS-Nummer |
14323-17-2 |
|---|---|
Molekularformel |
C30H27FeO6 |
Molekulargewicht |
539.4 g/mol |
IUPAC-Name |
iron(3+);1-phenylbutane-1,3-dione |
InChI |
InChI=1S/3C10H9O2.Fe/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7H,1H3;/q3*-1;+3 |
InChI-Schlüssel |
WOFSWEPTXBQWMF-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Fe+3] |
Isomerische SMILES |
CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Fe+3] |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)





